[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate
Description
The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate is a structurally complex ester featuring:
- A cyano-substituted tertiary amine (2-cyano-3-methylbutan-2-yl) linked via an amide bond to an oxoethyl group.
- An (E)-configured α,β-unsaturated ester conjugated to a 4-ethoxy-3-methoxyphenyl aromatic system.
The 4-ethoxy-3-methoxyphenyl moiety may enhance lipophilicity and membrane permeability compared to simpler phenyl derivatives .
Properties
IUPAC Name |
[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-6-26-16-9-7-15(11-17(16)25-5)8-10-19(24)27-12-18(23)22-20(4,13-21)14(2)3/h7-11,14H,6,12H2,1-5H3,(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCMVSRTYWWFIP-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)OCC(=O)NC(C)(C#N)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)OCC(=O)NC(C)(C#N)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A cyano group which may influence its reactivity and biological interactions.
- An amine group that can participate in hydrogen bonding, potentially enhancing solubility and bioavailability.
- An ester linkage , which is often associated with prodrug forms that can be metabolized into active compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the cyano and amine groups suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The structural analogs of this compound have shown activity in modulating various receptors, including G-protein coupled receptors (GPCRs) and enzymes like cyclooxygenase (COX).
Therapeutic Potential
Research indicates that compounds with similar structural features exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Compounds with similar moieties have demonstrated inhibition of inflammatory pathways. |
| Antioxidant | Structural analogs have shown potential in scavenging free radicals, thus providing protective effects against oxidative stress. |
| Anticancer | Some derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents. |
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that related compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, a study showed that derivatives could inhibit cell proliferation effectively at concentrations as low as 10 µM.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory properties of similar compounds. In one study, administration of a related compound resulted in a reduction of edema in carrageenan-induced paw edema models.
- Docking Studies : Computational docking studies suggest that the compound could bind effectively to COX enzymes, potentially inhibiting their activity. This interaction is crucial for the development of anti-inflammatory drugs.
Comparison with Similar Compounds
Key Observations:
Reactivity Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
